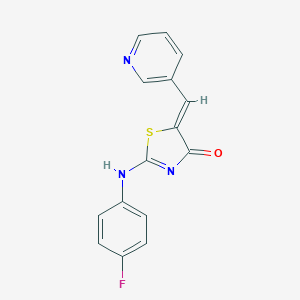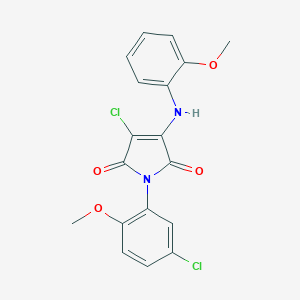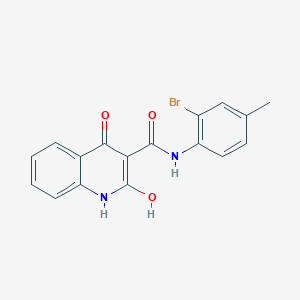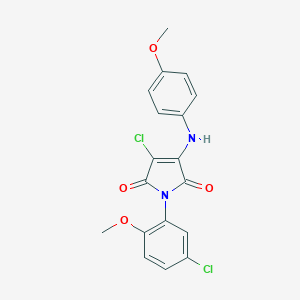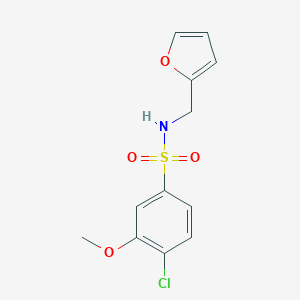
4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide, also known as CFMS, is a sulfonamide compound that has been widely used in scientific research for its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and inflammation. 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX and XII, which are overexpressed in cancer cells. Additionally, 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
Biochemical and Physiological Effects:
4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In animal models of inflammation, 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been shown to reduce the infiltration of immune cells into inflamed tissues, which leads to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has several advantages for lab experiments, including its stability and solubility in aqueous solutions. Additionally, 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has some limitations, including its low yield and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide and to identify its molecular targets. Finally, the development of more potent and selective analogs of 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide could lead to the development of more effective therapies for cancer and inflammation.
Métodos De Síntesis
The synthesis of 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with furan-2-ylmethanamine in the presence of a base. The resulting product is then purified by recrystallization. The yield of 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is typically around 50%.
Aplicaciones Científicas De Investigación
4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c1-17-12-7-10(4-5-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h2-7,14H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWQBYQMCYPUOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417171.png)
![Ethyl 2-{[(allylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B417174.png)
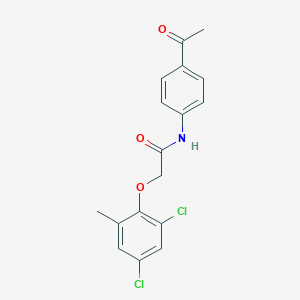
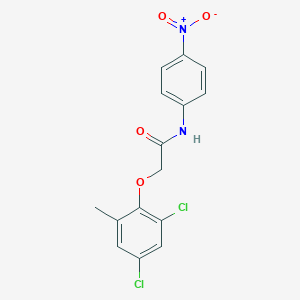
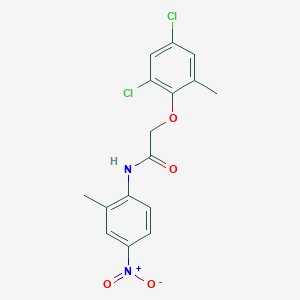
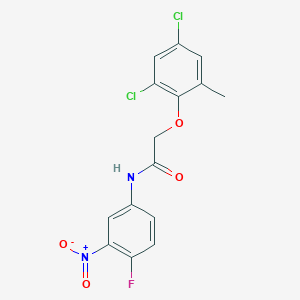
![8-methyl-4-phenyl-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B417180.png)
![(5Z)-2-(4-fluoroanilino)-5-[(4-methyl-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B417181.png)
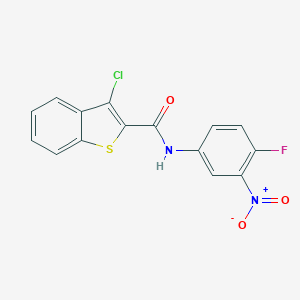
![(5Z)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B417185.png)
